molecular formula C13H16Br2NO8P B13774589 (4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate CAS No. 63867-12-9

(4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate

Cat. No.: B13774589
CAS No.: 63867-12-9
M. Wt: 505.05 g/mol
InChI Key: UNVIJENIJIKLCV-UHFFFAOYSA-N
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Description

(4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate is a complex organic compound with the molecular formula C13H16Br2NO8P It is known for its unique structure, which includes a nitrophenyl group, dibromo substituents, and a dimethoxyphosphinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate typically involves multiple steps. One common method starts with the bromination of a suitable butanoate precursor, followed by the introduction of the dimethoxyphosphinyl group. The final step involves the attachment of the 4-nitrophenylmethyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The nitrophenyl group can participate in redox reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium iodide in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted butanoates, while hydrolysis would produce the corresponding carboxylic acid and alcohol.

Scientific Research Applications

(4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, while the dibromo and dimethoxyphosphinyl groups may influence the compound’s reactivity and binding affinity. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)propanoate
  • (4-Nitrophenyl)methyl 2,3-dichloro-3-((dimethoxyphosphinyl)oxy)butanoate
  • (4-Nitrophenyl)methyl 2,3-dibromo-3-((diethoxyphosphinyl)oxy)butanoate

Uniqueness

(4-Nitrophenyl)methyl 2,3-dibromo-3-((dimethoxyphosphinyl)oxy)butanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both bromine atoms and the dimethoxyphosphinyl group makes it particularly versatile in synthetic chemistry and research applications.

Properties

CAS No.

63867-12-9

Molecular Formula

C13H16Br2NO8P

Molecular Weight

505.05 g/mol

IUPAC Name

(4-nitrophenyl)methyl 2,3-dibromo-3-dimethoxyphosphoryloxybutanoate

InChI

InChI=1S/C13H16Br2NO8P/c1-13(15,24-25(20,21-2)22-3)11(14)12(17)23-8-9-4-6-10(7-5-9)16(18)19/h4-7,11H,8H2,1-3H3

InChI Key

UNVIJENIJIKLCV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])Br)(OP(=O)(OC)OC)Br

Origin of Product

United States

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